tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
CAS No.: 877170-76-8
Cat. No.: VC3005076
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877170-76-8 |
|---|---|
| Molecular Formula | C13H17NO3 |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | tert-butyl 4-oxo-6,7-dihydro-5H-indole-1-carboxylate |
| Standard InChI | InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h7-8H,4-6H2,1-3H3 |
| Standard InChI Key | XRYXQDYFSBOZFJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1CCCC2=O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1CCCC2=O |
Introduction
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole derivative family. It features a tert-butyl ester group attached to a tetrahydroindole core, which is significant due to the diverse biological activities associated with indole derivatives. This compound is of interest in medicinal chemistry and organic synthesis due to its potential applications in drug development.
Synthesis Methods
The synthesis of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate typically involves multi-step reactions starting from appropriate indole precursors. One method involves the use of toluene-4-sulfonic acid in a refluxing solvent to form the desired product . Another approach might involve the use of palladium-catalyzed cross-coupling reactions or continuous flow reactors to optimize yields.
Research Findings and Future Directions
Research on tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate focuses on its interactions with specific receptors and enzymes. Further studies are needed to elucidate the exact mechanisms and targets involved in its biological activity. The compound's unique structure, featuring a tert-butyl ester and an indole core, imparts distinct chemical properties and reactivity patterns, making it valuable for medicinal chemistry applications.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate | Indole with tert-butyl ester | Contains an indole ring with a keto group and a tert-butyl carboxylate group. |
| Tert-Butyl 4-oxo-4,5,6,7-tetrahydroindazole-1-carboxylate | Indazole ring instead of indole | Features an indazole ring, which may alter biological activity compared to indole derivatives. |
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